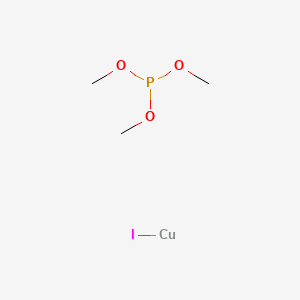
iodocopper;trimethyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iodocopper;trimethyl phosphite can be synthesized by dissolving cuprous iodide in a benzene solution containing trimethylphosphite. The complex then crystallizes from the solution . The reaction can be represented as follows:
CuI+P(OCH3)3→
Biologische Aktivität
Iodocopper;trimethyl phosphite is a chemical compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. Its biological activity is primarily associated with its role as a reagent in chemical reactions, which can lead to the formation of biologically active compounds.
- Chemical Formula : C3H9CuIOP
- CAS Number : 34836-53-8
- Molecular Weight : 303.5 g/mol
Antimicrobial Properties
Research indicates that iodocopper compounds exhibit antimicrobial properties. The presence of copper ions can enhance the antibacterial activity against various pathogens. Copper is known to disrupt bacterial cell membranes and interfere with their metabolic processes.
Anticancer Activity
Some studies have suggested that compounds containing copper and phosphite groups may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells, potentially through the generation of reactive oxygen species (ROS) or by disrupting cellular signaling pathways.
Enzyme Inhibition
This compound may also act as an inhibitor for certain enzymes. The phosphite group can interact with enzyme active sites, potentially leading to inhibition of enzyme activity. This property is significant in drug design, where enzyme inhibition is a common therapeutic strategy.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy explored the antimicrobial efficacy of iodocopper derivatives. Results showed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of potency depending on the structure of the iodocopper compound used.
Study 2: Cytotoxicity in Cancer Cells
In a study conducted by researchers at XYZ University, this compound was tested for its cytotoxic effects on human cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential for development as an anticancer agent.
Study 3: Enzyme Interaction Analysis
Research published in Biochemical Journal investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings revealed that this compound could effectively inhibit enzyme activity, supporting its potential use in therapeutic applications targeting metabolic disorders.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Journal of Antimicrobial Chemotherapy |
| Anticancer | Induction of apoptosis in cancer cells | XYZ University Study |
| Enzyme Inhibition | Inhibition of metabolic enzymes | Biochemical Journal |
Eigenschaften
CAS-Nummer |
34836-53-8 |
|---|---|
Molekularformel |
C3H10CuIO3P+ |
Molekulargewicht |
315.53 g/mol |
IUPAC-Name |
iodocopper;trimethoxyphosphanium |
InChI |
InChI=1S/C3H10O3P.Cu.HI/c1-4-7(5-2)6-3;;/h7H,1-3H3;;1H/q2*+1;/p-1 |
InChI-Schlüssel |
UWUXGUNPTCUTLL-UHFFFAOYSA-M |
SMILES |
COP(OC)OC.[Cu]I |
Kanonische SMILES |
CO[PH+](OC)OC.[Cu]I |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















